Cas no 321579-89-9 (N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide)

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a fluorene-based sulfonamide derivative featuring a hydroxyimino functional group at the 9-position and diethyl-substituted sulfonamide moieties at the 2- and 7-positions. This compound exhibits potential utility in organic synthesis and materials science due to its structural rigidity, electron-withdrawing sulfonamide groups, and reactive oxime functionality. The fluorene core provides a stable aromatic framework, while the sulfonamide and hydroxyimino groups offer sites for further chemical modification. Its well-defined molecular architecture may lend itself to applications in optoelectronic materials or as an intermediate in pharmaceutical synthesis. The compound's solubility profile can be tuned via the ethyl substituents, enhancing its versatility in different solvent systems.
N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide structure
321579-89-9 structure
Product Name:N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
CAS No:321579-89-9
MF:C17H19N3O5S2
MW:409.479861497879
CID:6335580
PubChem ID:2140056
Update Time:2025-06-15

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide Chemical and Physical Properties

Names and Identifiers

    • N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
    • AB00686089-01
    • N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
    • SR-01000079482-1
    • AKOS001607460
    • 9-HYDROXYIMINO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-ETHYLAMIDE
    • SR-01000079482
    • Oprea1_440938
    • 321579-89-9
    • 2-N,7-N-diethyl-9-hydroxyiminofluorene-2,7-disulfonamide
    • F1481-0074
    • Oprea1_374362
    • Inchi: 1S/C17H19N3O5S2/c1-3-18-26(22,23)11-5-7-13-14-8-6-12(27(24,25)19-4-2)10-16(14)17(20-21)15(13)9-11/h5-10,18-19,21H,3-4H2,1-2H3
    • InChI Key: AMSWVTXZOGJRON-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)/C(/C1C=C(C=CC2=1)S(NCC)(=O)=O)=N\O)(NCC)(=O)=O

Computed Properties

  • Exact Mass: 409.07661306g/mol
  • Monoisotopic Mass: 409.07661306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 707
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 142Ų

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide Pricemore >>

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Additional information on N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Research Briefing on N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (CAS: 321579-89-9)

In recent years, the compound N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (CAS: 321579-89-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorene backbone and sulfonamide functional groups, has demonstrated promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anticancer agents. The following briefing provides an overview of the latest research findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves a multi-step process that includes the modification of the fluorene core to introduce the hydroxyimino and sulfonamide groups. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

One of the most notable findings regarding this compound is its potent inhibitory activity against specific enzymes involved in cancer progression. In vitro studies have shown that N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide effectively targets key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in various malignancies. The compound's ability to induce apoptosis and inhibit cell proliferation has been demonstrated in multiple cancer cell lines, including breast, lung, and colorectal cancers.

Further research has explored the compound's pharmacokinetic properties, revealing favorable absorption and distribution profiles. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Recent preclinical studies have employed computational modeling and structure-activity relationship (SAR) analyses to design derivatives with improved efficacy and safety profiles. These efforts aim to enhance the compound's therapeutic index and pave the way for future clinical trials.

In addition to its anticancer potential, N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has shown promise in other therapeutic areas. For instance, preliminary studies suggest its utility as an anti-inflammatory agent, with the ability to modulate cytokine production and reduce oxidative stress. These findings open new avenues for exploring its applications in chronic inflammatory diseases and autoimmune disorders.

In conclusion, N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide represents a versatile and promising candidate in the field of chemical biology and drug development. Its unique structural features and broad-spectrum biological activities make it a valuable subject for ongoing research. Future studies should focus on addressing the remaining challenges, such as optimizing its pharmacokinetic properties and expanding its therapeutic applications, to fully realize its potential in clinical settings.

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